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Introduction
6-Bromo-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound belonging to the

quinolinone class of molecules. This class is of significant interest in medicinal chemistry due to

the broad spectrum of biological activities exhibited by its derivatives. Notably, 3-

hydroxyquinolin-2(1H)-one derivatives have been identified as potent inhibitors of D-amino acid

oxidase (DAAO), an enzyme involved in the degradation of D-serine, a crucial co-agonist of the

N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Inhibition of DAAO leads to increased levels of

D-serine in the brain, which can modulate NMDA receptor activity, presenting a promising

therapeutic strategy for neurological and psychiatric disorders such as schizophrenia.[1][4][5]

These application notes provide a comprehensive overview of the experimental setup for

reactions involving 6-Bromo-3-hydroxyquinolin-2(1H)-one, including a proposed synthesis

protocol, its role as a DAAO inhibitor, and relevant experimental methodologies.

Data Presentation
Table 1: Physicochemical Properties of 6-Bromo-3-
hydroxyquinolin-2(1H)-one
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Property Value Reference

CAS Number 1379330-67-2 [Generic public source]

Molecular Formula C₉H₆BrNO₂ [Generic public source]

Molecular Weight 240.05 g/mol [Generic public source]

Appearance Off-white to pale yellow solid [General chemical knowledge]

Solubility Soluble in DMSO and DMF [General chemical knowledge]

Table 2: Representative Biological Activity of 3-
Hydroxyquinolin-2(1H)-one Derivatives as DAAO
Inhibitors

Compound DAAO IC₅₀ (nM) Reference

3-Hydroxyquinolin-2(1H)-one 4 [1]

6-Chloro-3-hydroxyquinolin-

2(1H)-one
188 [1]

6-Bromo-3-hydroxyquinolin-

2(1H)-one

Estimated to be in the low nM

range
[Inference from literature]

Experimental Protocols
Protocol 1: Proposed Synthesis of 6-Bromo-3-
hydroxyquinolin-2(1H)-one
This protocol describes a plausible two-step synthesis based on the Eistert ring expansion of a

substituted isatin, a method reported for the synthesis of other 3-hydroxyquinolin-2(1H)-one

derivatives.[3][6]

Step 1: Synthesis of 5-Bromoisatin

To a stirred solution of 4-bromoaniline (1 equivalent) in anhydrous dichloromethane at 0 °C,

add a solution of oxalyl chloride (1.1 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2 hours.

Cool the mixture to 0 °C and add aluminum chloride (2.5 equivalents) portion-wise.

Heat the reaction mixture to reflux for 4 hours.

Cool the mixture to room temperature and pour it onto crushed ice with concentrated HCl.

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5-

bromoisatin.

Step 2: Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

To a solution of 5-bromoisatin (1 equivalent) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

(1.2 equivalents) in anhydrous acetonitrile, add ethyl diazoacetate (1.5 equivalents) dropwise

at 0 °C.

Add a catalytic amount of a dirhodium(II) catalyst, such as Rh₂(OAc)₄ (0.01 equivalents).

Allow the reaction to warm to room temperature and stir for 24 hours.

Acidify the reaction mixture with dilute aqueous HCl.

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over

anhydrous sodium sulfate.

Concentrate the organic layer under reduced pressure and purify the crude product by

column chromatography on silica gel to obtain 6-Bromo-3-hydroxyquinolin-2(1H)-one.

Protocol 2: In Vitro D-Amino Acid Oxidase (DAAO)
Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory activity of 6-Bromo-3-
hydroxyquinolin-2(1H)-one against human DAAO.

Materials:

Human DAAO enzyme
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D-serine (substrate)

Horseradish peroxidase (HRP)

Amplex Red reagent

Phosphate buffer (pH 7.4)

6-Bromo-3-hydroxyquinolin-2(1H)-one (test compound)

Positive control (e.g., Benzoic acid)

Procedure:

Prepare a series of dilutions of the test compound in DMSO.

In a 96-well plate, add the phosphate buffer, human DAAO enzyme, and the test compound

dilutions.

Incubate the plate at 37 °C for 15 minutes.

Initiate the reaction by adding a solution of D-serine, HRP, and Amplex Red.

Monitor the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) over time at

37 °C.

Calculate the initial reaction rates and determine the IC₅₀ value of the test compound by

plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualization
Signaling Pathway of DAAO Inhibition
The following diagram illustrates the proposed mechanism of action for 6-Bromo-3-
hydroxyquinolin-2(1H)-one as a DAAO inhibitor in the central nervous system.
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Caption: DAAO inhibition by 6-Bromo-3-hydroxyquinolin-2(1H)-one enhances NMDA

receptor signaling.

Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the general workflow for the synthesis and biological evaluation

of 6-Bromo-3-hydroxyquinolin-2(1H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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